2-(4-Aminophenyl)oxazole, hcl
Description
Historical Evolution of Oxazole (B20620) Chemistry in Academic Research
The study of oxazole chemistry has a rich history, with the first recorded synthesis of an oxazole dating back to the 1800s. jsynthchem.com A significant expansion in the understanding of oxazole-containing molecules occurred during World War II as part of the penicillin research effort. jsynthchem.com The parent compound, oxazole, was first synthesized in 1947 and is a liquid at room temperature with a boiling point of 69°C. jsynthchem.comd-nb.info It is a weakly basic compound. jsynthchem.com
By the mid-20th century, as organic chemistry advanced, heterocyclic compounds like oxazoles became central to understanding many important chemical reactions. e-bookshelf.de A comprehensive review of oxazole synthesis and reactions was published in 1986, covering the literature up to 1983. e-bookshelf.de In the subsequent decades, interest in oxazoles has surged, with tens of thousands of publications appearing between 1983 and 2001 alone. e-bookshelf.de This continued interest is driven by the wide-ranging applications of oxazole derivatives in fields such as medicinal chemistry, materials science, and polymer chemistry. e-bookshelf.de The pursuit of structurally complex and biologically significant natural products, many of which contain the oxazole motif, has also fueled new discoveries in oxazole chemistry. jsynthchem.com
Significance of the 2-(4-Aminophenyl)oxazole Scaffold in Contemporary Chemical Science
The 2-(4-aminophenyl)oxazole scaffold is a key structure in modern chemical research due to the versatile reactivity of its constituent functional groups: a primary aromatic amine and an oxazole ring. This combination makes it a valuable building block for the synthesis of more complex organic molecules. smolecule.com The oxazole ring itself is a recognized pharmacophore, a feature commonly found in various drug molecules, making this scaffold a promising starting point for drug discovery. smolecule.comtandfonline.comsemanticscholar.org
Substituted 2-aryl oxazoles have been investigated for a range of biological activities. jst.go.jpnih.gov The 2-(4-aminophenyl) arrangement, in particular, has been a focus of research, with related structures like 2-(4-aminophenyl)benzothiazole derivatives showing potent and selective antitumor activity. ekb.egtandfonline.comjchemrev.com The amino group on the phenyl ring provides a convenient point for modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced properties. smolecule.com This adaptability has led to its use in the development of new materials, including modified polymers with improved mechanical properties. researchgate.net The hydrochloride salt form of 2-(4-aminophenyl)oxazole enhances its water solubility, a crucial property for many biological and chemical applications. smolecule.com
Chemical Profile of 2-(4-Aminophenyl)oxazole, hcl
| Property | Value |
| IUPAC Name | 4-(1,3-oxazol-2-yl)aniline;hydrochloride |
| CAS Number | 1351659-13-6 |
| Molecular Formula | C₉H₉ClN₂O |
| Molecular Weight | 196.63 g/mol |
| SMILES | C1=CC(=CC=C1C2=NC=CO2)N.Cl |
| InChI Key | ZFMGWSWHVWXLPN-UHFFFAOYSA-N |
Table generated from data in smolecule.comchemicalbook.com
Research Findings on Related Oxazole Derivatives
Research into oxazole derivatives is extensive, with numerous studies exploring their synthesis and properties. For instance, one-pot synthesis methods using copper catalysts have been developed for creating highly functionalized oxazoles. jsynthchem.com Other research has focused on the synthesis of 2-substituted benzoxazoles under eco-friendly conditions. nih.gov The synthesis of various oxazole derivatives has been achieved through multi-step reactions starting from compounds like p-aminobenzoic acid. uobaghdad.edu.iq
In the realm of medicinal chemistry, various 2,4-disubstituted and 4,5-diaryloxazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. semanticscholar.orgjst.go.jp Furthermore, studies on 2-(4-aminophenyl)benzothiazole, a structurally related compound, have revealed significant antitumor activity against a range of cancer cell lines. ekb.egtandfonline.comekb.eg
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(1,3-oxazol-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGWSWHVWXLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Aminophenyl Oxazole and Its Derivatives
Condensation Reactions in Oxazole (B20620) Ring Formation
Condensation reactions represent a cornerstone in the synthesis of the oxazole ring, typically involving the formation of the C-O and C=N bonds of the heterocycle from acyclic precursors. These methods can be broadly categorized into classical pathways and modern catalytic approaches.
Historically significant methods for oxazole synthesis rely on the cyclodehydration of specific precursors. The Robinson-Gabriel synthesis is a prime example, wherein a 2-acylamino-ketone undergoes intramolecular cyclization followed by dehydration to yield a 2,5-disubstituted oxazole. pharmaguideline.comwikipedia.orgsynarchive.com This reaction is typically promoted by strong dehydrating agents. For the synthesis of a 2-(4-aminophenyl)oxazole precursor, this would involve the condensation of a 4-aminobenzoyl derivative with an α-amino ketone.
Another classical approach is the reaction of α-haloketones with primary amides. pharmaguideline.com In the context of the target compound, this would involve reacting 4-aminobenzamide (B1265587) with an appropriate α-haloketone. The Fischer oxazole synthesis, one of the earliest methods, involves the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.com
The Erlenmeyer-Plöchl reaction provides a route to oxazol-5-ones through the condensation of an aldehyde with hippuric acid in the presence of acetic anhydride. ijpsonline.com These oxazolones can serve as versatile intermediates for further elaboration into fully substituted oxazoles.
Table 1: Comparison of Classical Condensation Pathways for Oxazole Synthesis
| Reaction Name | Starting Materials | Key Reagents/Conditions | Typical Substitution Pattern |
|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, P₂O₅, POCl₃, PPA | 2,5-Disubstituted or 2,4,5-Trisubstituted |
| Bredereck Reaction | α-Haloketone, Primary Amide | Heating | 2,4-Disubstituted |
| Fischer Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl, Ether | 2,5-Disubstituted |
| Erlenmeyer-Plöchl Reaction | N-Acylglycine, Aldehyde | Acetic Anhydride, Sodium Acetate | Produces Azlactones (Oxazolones) |
This table summarizes key features of classical condensation reactions used in the formation of the oxazole ring.
Modern advancements have introduced catalytic systems to improve the efficiency, yield, and conditions of condensation reactions. In the Robinson-Gabriel synthesis, while classical methods use stoichiometric amounts of strong acids like sulfuric acid, polyphosphoric acid (PPA) can be used to achieve better yields. pharmaguideline.comijpsonline.com A one-pot diversity-oriented synthesis has been developed that combines a Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration using aluminum chloride and trifluoromethanesulfonic acid as catalysts. acs.org
Metal catalysts have also been employed. For instance, copper-catalyzed syntheses have been developed for producing substituted oxazoles. ijpsonline.comorganic-chemistry.org One such method involves the copper(II)-catalyzed oxidative cyclization of enamides at room temperature to afford 2,5-disubstituted oxazoles. organic-chemistry.org Another approach describes a copper-catalyzed reaction between diazoketones and amides to yield 2,4-disubstituted oxazoles. tandfonline.com
Multi-Step Synthesis Strategies
Multi-step strategies offer greater flexibility in constructing complex oxazole derivatives by separating the formation of the core ring from the introduction of specific functional groups.
Beyond classical condensations, several other cyclization strategies are prominent in oxazole synthesis.
Van Leusen Oxazole Synthesis: This is a highly versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. A subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the oxazole ring. organic-chemistry.orgnih.gov This method is particularly useful for generating 5-substituted oxazoles. mdpi.com To synthesize a precursor for 2-(4-Aminophenyl)oxazole, one might start with 4-nitrobenzaldehyde (B150856) and TosMIC, followed by reduction of the nitro group.
Cycloisomerization of Propargylic Amides: Propargylic amides are attractive precursors for oxazole synthesis, undergoing cyclization through a 5-exo-dig pathway. rsc.org This transformation can be catalyzed by a variety of transition metals, including gold, palladium, copper, and zinc, as well as by strong bases or Brønsted acids. rsc.orgacs.org A metal-free approach using (diacetoxyiodo)benzene (B116549) has also been reported to convert N-propargylamides into oxazole-5-carbaldehydes under visible light irradiation. rsc.org
Other Cyclization Methods:
From Enamides: Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides in a metal-free process to form a broad range of functionalized oxazoles. organic-chemistry.org
From α-Diazoketones: Rhodium and copper carbenes generated from α-diazoketones can undergo formal [3+2] cycloaddition with nitriles to produce oxazoles. mdpi.com
From Ketones and Amides: A highly efficient method proceeds through C-N bond formation followed by C-O bond formation, starting from simple amides and ketones. organic-chemistry.org
Table 2: Selected Modern Cyclization Reactions for Oxazole Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Van Leusen Synthesis | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | Forms 5-substituted oxazoles; mild conditions. mdpi.com |
| Propargylic Amide Cycloisomerization | N-Propargylamide | Au, Pd, Cu, Zn, acids, bases | Versatile for polysubstituted oxazoles. rsc.orgacs.org |
| Enamide Cyclization | Enamide | PIDA (metal-free) | Oxidative C-O bond formation. organic-chemistry.org |
| Diazoketone-Nitrile Cycloaddition | α-Diazoketone, Nitrile | Rh(II) or Cu(II) catalysts | Formal [3+2] cycloaddition. mdpi.com |
This table highlights several contemporary cyclization strategies for constructing the oxazole ring.
Functionalization of a pre-existing oxazole ring is a powerful strategy for diversification. The reactivity of the oxazole ring dictates the possible transformations. Deprotonation occurs most readily at the C2 position, followed by C5 and then C4. tandfonline.com
Electrophilic Aromatic Substitution: This reaction typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. pharmaguideline.comwikipedia.org
Nucleophilic Aromatic Substitution: Nucleophilic attack is favored at the C2 position, which is the most electron-deficient carbon. pharmaguideline.com The presence of a good leaving group, such as a halogen, at C2 facilitates this reaction. pharmaguideline.com
Metalation and Cross-Coupling: Direct metalation of the oxazole ring, often at the C2 position using organolithium reagents, allows for the introduction of various electrophiles. pharmaguideline.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating C-C bonds. nih.gov A one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed that combines an initial oxazole formation with a subsequent Ni-catalyzed Suzuki-Miyaura coupling with boronic acids. nih.gov This approach could be used to couple an arylboronic acid, such as 4-(Boc-amino)phenylboronic acid, to a suitable oxazole precursor to install the desired aminophenyl group.
Green Chemistry Principles in Oxazole Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsonline.comijpsonline.com These principles are increasingly being applied to oxazole synthesis.
Alternative Solvents: The use of environmentally benign solvents is a key focus. The van Leusen reaction has been successfully performed in water at low temperatures using β-cyclodextrin as a catalyst. mdpi.com Ionic liquids have also been used as a medium for the van Leusen synthesis of 4,5-disubstituted oxazoles. nih.gov
Energy-Efficient Methods: Microwave (MW) irradiation and ultrasound sonication (USI) are used to accelerate reactions, often leading to higher yields and shorter reaction times. ijpsonline.comnih.gov A microwave-assisted van Leusen synthesis has been reported to produce 5-aryl-1,3-oxazoles with high efficiency. mdpi.com Ultrasound has been utilized in conjunction with deep eutectic solvents (DES) for the synthesis of oxazole derivatives from phenacyl bromides and amides. ijpsonline.com
Catalysis: The use of recyclable catalysts, such as biocatalysts like natural clays (B1170129) or polymer-supported reagents, aligns with green chemistry principles. tandfonline.com Polystyrene-bound DBU has been used as a reusable base in the condensation of aldehydes with TosMIC. nih.gov
Table 3: Green Synthetic Approaches for Oxazole Derivatives
| Green Technique | Reaction Example | Conditions | Advantages |
|---|---|---|---|
| Aqueous Media | Van Leusen Reaction | β-cyclodextrin, Et₃N, 50 °C, Water | Avoids organic solvents, low temperature. mdpi.com |
| Microwave-Assisted | Van Leusen Reaction | TosMIC, Aldehyde, Methanol | High yield, efficiency, broad scope. mdpi.com |
| Ultrasound-Assisted | Condensation | Phenacylbromide, Amide, Deep Eutectic Solvent (DES) | Efficient, green solvent system. ijpsonline.com |
| Ionic Liquid Solvent | Van Leusen Reaction | TosMIC, Aldehyde, Aliphatic Halide | High yield, broad substrate scope. nih.gov |
| Reusable Catalyst | Condensation | Aldehyde, TosMIC, Polystyrene-bound DBU | Catalyst can be filtered and reused. nih.gov |
This table provides an overview of various green chemistry techniques applied to the synthesis of oxazoles.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles.
One prominent example is the microwave-assisted van Leusen reaction for synthesizing 5-aryl-1,3-oxazoles. nih.govmdpi.com This method involves the cycloaddition of tosylmethyl isocyanide (TosMIC) with aldehydes. Researchers have demonstrated that using microwave irradiation can efficiently produce a variety of 5-aryl-1,3-oxazoles and 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles. nih.gov The protocol is noted for its high efficiency, broad substrate scope, and excellent yields. nih.govmdpi.com For instance, the reaction of substituted aryl aldehydes with TosMIC in isopropanol (B130326) under microwave irradiation, using potassium phosphate (B84403) as a base, provides a clean and sustainable route to 5-substituted oxazoles. semanticscholar.org
Another approach involves the reaction of p-substituted 2-bromoacetophenone (B140003) with urea (B33335) in the presence of DMF under microwave irradiation to yield 2-amino-4-(p-substituted phenyl)-oxazole derivatives. ijpsonline.com This green chemistry approach allows for selective reactions that are completed within minutes and produce high yields. nih.gov
Table 1: Comparison of Microwave-Assisted Oxazole Synthesis Protocols
| Precursors | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl aldehydes, TosMIC | K3PO4 | Isopropanol | Microwave Irradiation | 5-substituted oxazoles | Moderate to Excellent | semanticscholar.org |
| 2-bromoacetophenone, urea | - | DMF | Microwave Irradiation | 2-amino-4-phenyl-oxazole | High | ijpsonline.com |
Metal-Catalyzed and Nanocatalyst-Mediated Reactions
Metal-catalyzed cross-coupling and cyclization reactions are indispensable tools for the synthesis of complex heterocyclic systems. Palladium, copper, and gold catalysts are frequently employed for the construction of the oxazole ring. organic-chemistry.orgnih.gov
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been utilized in one-pot syntheses of trisubstituted oxazoles. ijpsonline.com For instance, the direct arylation of ethyl oxazole-4-carboxylate with various (hetero)aryl halides using a palladium catalyst offers a regiocontrolled route to 2,5-di(hetero)arylated oxazoles. organic-chemistry.org Copper-catalyzed methods are also prevalent, including the intramolecular cyclization of functionalized enamides to form 2-phenyl-4,5-substituted oxazoles. nih.gov An oxidative, copper-catalyzed, solvent-free annulation of α-unsubstituted ketones and amides provides a facile synthesis of 2,4,5-triarylated oxazoles under an atmosphere of molecular oxygen. organic-chemistry.org
In recent years, nanocatalysts have gained significant attention due to their high surface area, enhanced reactivity, and ease of separation and recyclability, aligning with the principles of green chemistry. mdpi.comnih.gov Magnetically separable nanocatalysts, such as iron oxide nanoparticles (Fe3O4 MNPs), have been used for the green synthesis of functionalized nih.govmdpi.com-oxazoles. researchgate.net One study reported the development of a palladium complex immobilized on silica-coated magnetic nanoparticles modified with an aniline (B41778) ligand (MNPs-aniline-Pd). nanomaterchem.com This nanocatalyst effectively facilitated the synthesis of oxazole derivatives through the coupling reaction of 2-aminophenol (B121084) and various aldehydes in ethanol, demonstrating high activity and the ability to be recycled multiple times without significant loss of performance. nanomaterchem.com
Table 2: Examples of Metal-Catalyzed and Nanocatalyst-Mediated Oxazole Syntheses
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Palladium/Copper | Direct Arylation | Oxazole, Aryl Halides | Efficient C-C bond formation | ijpsonline.com |
| Gold | Cyclization/Oxidation | N-propargylamides | Mild conditions, excellent functional group compatibility | organic-chemistry.org |
| MNPs-aniline-Pd | Coupling/Cyclization | 2-aminophenol, Aldehydes | High efficiency, catalyst is magnetically separable and reusable | nanomaterchem.com |
Solvent-Free and Ionic Liquid Catalyzed Syntheses
The development of solvent-free and ionic liquid-based synthetic protocols is a key focus in green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification.
Solvent-free synthesis, often facilitated by mechanochemical methods like ball milling or by conducting reactions on solid supports, represents a significant advancement. smolecule.com For instance, the synthesis of 1,2,4-oxadiazoles has been reported using a four-component reaction under solvent-free conditions in the presence of solid sodium ethoxide, yielding quantitative results. rjptonline.org
Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility. nih.govmdpi.com The van Leusen reaction has been adapted for use in ionic liquids to synthesize 4,5-disubstituted oxazoles in a one-pot manner from TosMIC, aldehydes, and aliphatic halides. nih.gov This method benefits from high yields and the potential for recycling the ionic liquid. ijpsonline.com For example, the use of [bmim]Br as a solvent allowed for the ionic liquid to be reused up to six times without a significant drop in product yield. ijpsonline.com Furthermore, metal-free synthesis of benzoxazole (B165842) derivatives has been achieved using long-chained acidic ionic liquids, which catalyze the intermolecular cyclization of 2-aminophenol with 2,4-pentanedione. ijpsonline.com The direct oxidative amination of benzoxazoles has also been developed using a recyclable heterocyclic ionic liquid as a catalyst under mild, room-temperature conditions. nih.gov
Table 3: Green Synthesis Approaches for Oxazole Derivatives
| Method | Catalyst/Medium | Substrates | Advantages | Reference |
|---|---|---|---|---|
| Ionic Liquid Catalysis | [bmim]Br | TosMIC, Aldehydes, Aliphatic Halides | High yield, reusable solvent | ijpsonline.com |
| Ionic Liquid Catalysis | Acidic Ionic Liquids | 2-aminophenol, 2,4-pentanedione | Metal-free, efficient | ijpsonline.com |
| Ionic Liquid Catalysis | [BPy]I | Benzoxazoles, Secondary Amines | Metal-free, room temperature, recyclable catalyst | nih.gov |
Regioselective Synthesis of Substituted 2-(4-Aminophenyl)oxazole Derivatives
Regioselectivity is a critical aspect of synthesizing substituted heterocyclic compounds, as the position of functional groups dictates the molecule's chemical and biological properties. Several strategies have been developed to control the regiochemical outcome of oxazole synthesis.
One effective method involves the reagent-based cyclization of thiosemicarbazide (B42300) intermediates to regioselectively produce 2-amino-substituted 1,3,4-oxadiazoles. organic-chemistry.orgnih.gov The choice of reagent dictates the cyclization pathway; for example, using EDC·HCl in DMSO favors the formation of 1,3,4-oxadiazoles. organic-chemistry.orgnih.gov
For the synthesis of 1,2-oxazoles, a route starting from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal yields a β-enamino ketoester. beilstein-journals.org This intermediate then undergoes a cycloaddition reaction with hydroxylamine (B1172632) to form regioisomerically substituted 1,2-oxazoles. This strategy has been applied to create novel methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates as amino acid-like building blocks. beilstein-journals.org
Furthermore, metal-free annulation of alkynes, nitriles, and an oxygen source (like PhIO) in the presence of a strong acid enables the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org The ability to control the placement of substituents is crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Recent Advances in Oxazole Synthesis from Precursors
The synthesis of the oxazole core from various precursors remains an active area of research, with a continuous drive towards milder, more efficient, and versatile methods.
The van Leusen oxazole synthesis, first discovered in 1972, remains one of the most robust and widely used methods for preparing 5-substituted oxazoles from aldehydes and TosMIC. nih.govmdpi.com This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov Recent advancements have expanded its utility through microwave assistance and the use of ionic liquids, as previously discussed. nih.govmdpi.com
Other classical methods that continue to be refined include the Bredereck synthesis, which traditionally uses α-haloketones and amides to produce 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com An improvement on this method involves using α-hydroxyketones as starting materials. ijpsonline.com
More recent innovations include:
Cycloisomerization Reactions: Silica gel-supported cycloisomerization of readily available propargylic amides provides a versatile and mild route to polysubstituted oxazoles. ijpsonline.comijpsonline.com
Oxidative Cyclization: A CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines has been developed for preparing substituted oxazoles. organic-chemistry.org
Electrochemical Synthesis: An electrochemical approach allows for the synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724) at room temperature without the need for an external chemical oxidant. organic-chemistry.org
These modern methods highlight the ongoing evolution of synthetic chemistry, providing more sustainable and efficient pathways to valuable oxazole scaffolds from a diverse range of chemical precursors.
Chemical Reactivity and Derivatization Strategies of 2 4 Aminophenyl Oxazole, Hcl
Reactivity of the Amino Group
The primary amino group attached to the phenyl ring is a key site for chemical modification, behaving as a potent nucleophile and a handle for various transformations. smolecule.com Its reactivity is typical of an aromatic amine, influenced by the electronic effects of the attached 2-oxazolylphenyl system.
Acylation and Alkylation Reactions
The nucleophilic nature of the exocyclic amino group allows it to readily participate in acylation and alkylation reactions.
Acylation: This process involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides to form amide derivatives. This transformation is often used to introduce various functional groups that can alter the compound's physicochemical properties. smolecule.com For instance, the acylation of 4-phenyl-2-aminooxazole with acetylsulfanilic acid chloride has been reported to yield the corresponding acetyl derivative. scribd.com
Alkylation: The amino group can be alkylated using alkylating agents such as alkyl halides. However, in the case of amino-substituted azoles, alkylation can sometimes occur at the nitrogen atom of the heterocycle. For example, 2-aminobenzoxazole (B146116) and its derivatives are known to be methylated at the endocyclic nitrogen atom when heated with methyl iodide or dimethyl sulfate. scribd.com Careful selection of reaction conditions is crucial to direct the alkylation to the desired exocyclic amino group.
Table 1: Representative Acylation and Alkylation Reactions of Amino-Aryl Heterocycles
| Reaction Type | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-Aryl Acetamide | scribd.com |
| Acylation | Acetic Anhydride | N-Aryl Acetamide | researchgate.net |
| Alkylation | Methyl Iodide | N-Aryl Methylamine / N-Heterocycle Methylation | scribd.com |
Nucleophilic Substitution Reactions
The primary amino group in 2-(4-Aminophenyl)oxazole acts as a strong nucleophile, enabling it to attack electron-deficient centers in nucleophilic substitution reactions. smolecule.com This reactivity is fundamental to many derivatization strategies. The amino group can displace leaving groups from various substrates. For example, the synthesis of amino-substituted 2-aminobenzoxazoles has been achieved through the reaction of 2-chlorobenzoxazoles with various amines, where the amine acts as the nucleophile. scribd.com Similarly, the amino group of 2-(4-Aminophenyl)oxazole can be expected to react with suitable electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.
Formation of Schiff Bases and Imine Derivatives
A characteristic reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines (-N=CH-). rdd.edu.iq This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The formation of Schiff bases from heterocyclic amines is a well-established method for synthesizing new derivatives. mdpi.comnih.govimpactfactor.org The reaction is often carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol, sometimes with a few drops of a catalyst such as glacial acetic acid. researchgate.netmdpi.com
Table 2: Conditions for Schiff Base Formation
| Amine Substrate | Carbonyl Reactant | Solvent | Catalyst | Product | Reference |
|---|---|---|---|---|---|
| 4-amino-5-phenyl-1,2,4-triazole-3-thione | Aromatic Aldehydes | Anhydrous Ethanol | None (Heated) | Schiff Base | mdpi.com |
| 4-Amino-1,2,4-triazole derivative | Aromatic Aldehydes | Not Specified | Not Specified | Schiff Base | nih.gov |
Reactivity of the Oxazole (B20620) Heterocycle
The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of imidazole (B134444) or thiazole (B1198619). wikipedia.orgcutm.ac.in Its reactivity is dictated by the presence of two heteroatoms: a furan-type oxygen at position 1 and a pyridine-type nitrogen at position 3. pharmaguideline.com This structure makes the ring susceptible to certain types of reactions while being relatively inert to others.
Cyclization Reactions to Form Fused Heterocycles
The oxazole ring can participate in cycloaddition reactions, behaving as a diene, particularly when electron-donating substituents are present on the ring. pharmaguideline.com These Diels-Alder reactions with dienophiles like alkenes or alkynes can lead to the formation of pyridine (B92270) or furan (B31954) derivatives after the initial adduct undergoes further transformation. cutm.ac.inpharmaguideline.com Furthermore, intramolecular cyclization reactions can be employed to construct fused heterocyclic systems. For instance, anilides derived from 2-fluoroanilines can undergo intramolecular base-induced cyclization via an N-deprotonation-O-SNAr sequence to yield benzo[d]oxazoles. nih.gov Similarly, the functional groups on the aminophenyl substituent of 2-(4-Aminophenyl)oxazole could potentially be used to initiate intramolecular cyclizations, leading to more complex, fused heterocyclic structures. nih.gov
Ring-Opening and Rearrangement Mechanisms
The oxazole ring, while aromatic, is susceptible to various ring-opening and rearrangement reactions under specific conditions. These transformations are often dictated by the nature of the substituents on the oxazole core and the reaction environment.
Ring-Opening Mechanisms:
The oxazole ring of 2-(4-aminophenyl)oxazole can be cleaved under both acidic and basic conditions, as well as through oxidative or reductive pathways.
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the oxazole ring can undergo hydrolysis. The reaction is initiated by the protonation of the oxazole nitrogen, which activates the ring towards nucleophilic attack by water. This process ultimately leads to the cleavage of the C-O and C=N bonds, resulting in the formation of an α-aminoketone and a carboxylic acid derivative. For 2-(4-aminophenyl)oxazole, this would theoretically yield 4-aminobenzamide (B1265587) and a two-carbon carbonyl compound.
Base-Catalyzed Ring Opening: Strong bases can induce the deprotonation of the C2 proton of the oxazole ring, leading to a ring-opened isonitrile intermediate. This is a common reactivity pattern for oxazoles, particularly when the C2 position is unsubstituted pharmaguideline.comwikipedia.org. However, in the case of 2-(4-aminophenyl)oxazole, the C2 position is substituted, making this pathway less likely unless harsh conditions are employed.
Oxidative Cleavage: Oxidizing agents such as potassium permanganate, chromic acid, or ozone can cleave the oxazole ring pharmaguideline.com. The specific products of such reactions would depend on the oxidant used and the reaction conditions. For instance, oxidation can lead to the formation of amides and carboxylic acids. A novel ring oxidation of 4- or 5-substituted 2H-oxazoles to the corresponding 2-oxazolone has been observed, catalyzed by cytosolic aldehyde oxidase nih.gov.
Reductive Ring Cleavage: Reduction of the oxazole ring with certain reducing agents can lead to ring-opened products pharmaguideline.com. The specific outcome is dependent on the nature of the reducing agent and the substrate.
Rearrangement Mechanisms:
Oxazole rings can also undergo rearrangement reactions, most notably the Cornforth rearrangement.
Cornforth Rearrangement: This thermal rearrangement is characteristic of 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions wikipedia.org. While not directly applicable to 2-(4-aminophenyl)oxazole itself, derivatization of the oxazole ring at the C4 position with an acyl group could open up this rearrangement pathway. A microwave-assisted Cornforth rearrangement has been optimized for the preparation of 5-aminooxazole-4-carboxylates from oxazole-4-carboxamides researchgate.net.
Skeletal Rearrangement: A novel skeletal rearrangement of an oxazole to an azepine and a pyrrole (B145914) through a dynamic 8π electrocyclization process has been reported, demonstrating an innovative and unconventional reaction sequence nih.gov. The applicability of this methodology to 2-(4-aminophenyl)oxazole would depend on the specific substitution pattern required to facilitate the electrocyclization.
Cross-Coupling Reactions for Aryl/Alkyl Substitutions
The presence of the aminophenyl group and the potential for halogenation of the aromatic ring make 2-(4-aminophenyl)oxazole a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. This reaction is widely used for the formation of C-C bonds snnu.edu.cnmdpi.com. For 2-(4-aminophenyl)oxazole, this reaction can be envisioned in two primary ways:
Coupling at the Phenyl Ring: Halogenation of the phenyl ring of 2-(4-aminophenyl)oxazole would provide a handle for Suzuki-Miyaura coupling. For example, bromination of the phenyl ring would yield a bromo-substituted derivative that could then be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents. The amino group on the phenyl ring can influence the regioselectivity of halogenation and may require protection depending on the reaction conditions.
Coupling at the Oxazole Ring: The oxazole ring itself can be halogenated, typically at the C4 or C5 positions, to provide a substrate for Suzuki-Miyaura coupling. Site-selective coupling of dihalooxazoles has been reported, with the outcome often depending on the reaction conditions and the nature of the substituents rsc.org.
| Catalyst System | Aryl Halide Substrate | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 / SPhos | 4-Bromo-2-(4-aminophenyl)oxazole | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 85 |
| Pd(PPh3)4 | 5-Iodo-2-(4-aminophenyl)oxazole | 4-Methoxyphenylboronic acid | Na2CO3 | Dioxane/H2O | 90 | 78 |
| PdCl2(dppf) | 2-(4-Amino-3-chlorophenyl)oxazole | Thiophene-2-boronic acid | Cs2CO3 | DMF | 110 | 92 |
Table 1: Representative examples of Suzuki-Miyaura cross-coupling reactions with derivatives of 2-(4-Aminophenyl)oxazole. (Data are hypothetical examples based on known reactivity of similar compounds).
Other Metal-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, a range of other metal-catalyzed cross-coupling reactions can be employed to derivatize 2-(4-aminophenyl)oxazole.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene nih.gov. A halogenated derivative of 2-(4-aminophenyl)oxazole could be coupled with various alkenes to introduce vinyl groups. Microwave-assisted Heck reactions have been shown to be efficient for highly functionalized substrates nih.gov.
Sonogashira Coupling: This reaction utilizes a palladium and copper co-catalyst system to couple a terminal alkyne with an aryl or vinyl halide wikipedia.orgnih.gov. This provides a direct route to introduce alkynyl substituents onto either the phenyl or oxazole ring of a halogenated 2-(4-aminophenyl)oxazole derivative. Copper-free Sonogashira couplings have also been developed under mild conditions nih.govcetjournal.it.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide and an amine wikipedia.orgyoutube.com. The amino group of 2-(4-aminophenyl)oxazole could be coupled with an aryl halide, or a halogenated derivative of the compound could be coupled with a primary or secondary amine. This reaction is particularly useful for synthesizing more complex diarylamines or alkylarylamines. The choice of ligand is often crucial for the success of this reaction rsc.orgnih.govorganic-chemistry.org.
Copper-Catalyzed Coupling Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for C-N and C-O bond formation. Copper-diamine catalyzed N-arylation of various nitrogen heterocycles has been reported to be efficient nih.govorganic-chemistry.orgnih.gov. The amino group of 2-(4-aminophenyl)oxazole could potentially undergo N-arylation with an aryl halide under copper catalysis. Recent developments have also focused on copper-catalyzed arylation of amines with adamantane-containing structures mdpi.com.
| Coupling Reaction | Catalyst System | Substrate 1 | Substrate 2 | Base/Additive | Solvent | Temperature (°C) | Yield (%) |
| Heck Reaction | Pd(OAc)2 / P(o-tol)3 | 4-Bromo-2-(4-aminophenyl)oxazole | Styrene | Et3N | DMF | 120 | 75 |
| Sonogashira Coupling | Pd(PPh3)2Cl2 / CuI | 5-Iodo-2-(4-aminophenyl)oxazole | Phenylacetylene | Et3N | THF | 65 | 88 |
| Buchwald-Hartwig Amination | Pd2(dba)3 / XPhos | 2-(4-Amino-3-bromophenyl)oxazole | Morpholine | NaOtBu | Toluene | 110 | 90 |
| Copper-Catalyzed N-Arylation | CuI / DMEDA | 2-(4-Aminophenyl)oxazole | 4-Iodotoluene | K2CO3 | Dioxane | 110 | 65 |
Table 2: Examples of other metal-catalyzed cross-coupling reactions for the derivatization of 2-(4-Aminophenyl)oxazole. (Data are hypothetical examples based on known reactivity of similar compounds).
Advanced Spectroscopic Characterization of 2 4 Aminophenyl Oxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(4-aminophenyl)oxazole derivatives. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the carbon skeleton and the environment of each proton, confirming the connectivity of the aminophenyl and oxazole (B20620) rings.
The ¹H NMR spectrum of 2-(4-aminophenyl)oxazole is expected to show distinct signals corresponding to the protons on the oxazole ring and the aminophenyl group. The aromatic protons of the para-substituted phenyl ring typically appear as a pair of doublets (an AA'BB' system), while the two protons on the oxazole ring will appear as distinct singlets or doublets depending on their environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Aminophenyl)oxazole
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxazole H-4 | ~7.1-7.3 | ~126-128 |
| Oxazole H-5 | ~6.7-6.9 | ~132-134 |
| Phenyl H (ortho to -NH₂) | ~6.6-6.8 | ~115-117 |
| Phenyl H (ortho to oxazole) | ~7.7-7.9 | ~128-130 |
| Oxazole C-2 | - | ~160-162 |
| Oxazole C-4 | - | ~126-128 |
| Oxazole C-5 | - | ~132-134 |
| Phenyl C (ipso-NH₂) | - | ~145-147 |
| Phenyl C (ipso-oxazole) | - | ~123-125 |
| Phenyl C (ortho to -NH₂) | - | ~115-117 |
| Phenyl C (ortho to oxazole) | - | ~128-130 |
Note: Predicted values are based on analysis of similar oxazole and aminophenyl structures.
Two-dimensional NMR techniques are crucial for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. nih.gov For 2-(4-aminophenyl)oxazole, an HSQC spectrum would show cross-peaks connecting the proton signal for H-4 of the oxazole ring to the C-4 carbon signal, and H-5 to the C-5 carbon. Similarly, it would confirm the assignments for the aromatic protons and their corresponding carbons on the phenyl ring. nih.govsdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly useful for establishing the connectivity between different parts of the molecule. Key HMBC correlations for confirming the structure of 2-(4-aminophenyl)oxazole would include:
A cross-peak between the aromatic protons ortho to the oxazole ring and the C-2 carbon of the oxazole ring.
Correlations between the oxazole H-5 proton and the ipso-carbon of the phenyl ring (the carbon attached to the oxazole).
Correlations between the aromatic protons and the other carbons within the phenyl ring, confirming the substitution pattern. beilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(4-aminophenyl)oxazole hydrochloride displays characteristic absorption bands that confirm its key structural features. smolecule.com The primary amine (-NH₂) stretching vibrations are typically observed in the region of 3390-3593 cm⁻¹. smolecule.com The C=N double bond stretching within the oxazole ring gives rise to a characteristic band in the 1650-1691 cm⁻¹ range. smolecule.com Furthermore, the asymmetric C-O-C stretching of the oxazole ether linkage can be identified around 1169-1176 cm⁻¹. smolecule.com
Table 2: Characteristic IR Absorption Bands for 2-(4-Aminophenyl)oxazole Hydrochloride
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3390 - 3593 smolecule.com |
| Oxazole (C=N) | Stretch | 1650 - 1691 smolecule.com |
| Oxazole (C-O-C) | Asymmetric Stretch | 1169 - 1176 smolecule.com |
| Aromatic C-H | Stretch | ~3000 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural details of a compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. For the free base form of 2-(4-aminophenyl)oxazole (C₉H₈N₂O), the molecular ion peak [M]⁺ is observed at an m/z of 160. smolecule.com
The fragmentation pattern offers further structural confirmation. Aromatic amines often exhibit a strong molecular ion peak and may show a common loss of a hydrogen radical to form an [M-1]⁺ ion. smolecule.com The fragmentation of the oxazole ring itself is also characteristic. Studies on phenyl-substituted oxazoles have shown that fragmentation can proceed through consecutive losses of carbon monoxide (CO) and hydrogen cyanide (HCN). Other common fragmentation pathways include α-cleavage and the loss of the amino group or other functional groups present in derivatives. smolecule.com
Table 3: Key Mass Spectrometry Data for 2-(4-Aminophenyl)oxazole (Free Base)
| Ion | m/z Value | Description |
|---|---|---|
| [M]⁺ | 160 | Molecular Ion smolecule.com |
| [M-1]⁺ | 159 | Loss of a hydrogen radical smolecule.com |
| [M-CO]⁺ | 132 | Loss of carbon monoxide |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Behavior of Derivatives
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides insight into its conjugated systems and photophysical properties.
The UV-Vis absorption spectrum of 2-(4-aminophenyl)oxazole hydrochloride shows characteristic absorption in the 355-495 nm range. smolecule.com This absorption is attributed to π→π* transitions within the conjugated system formed by the phenyl ring and the oxazole heterocycle. The extended conjugation between these two rings results in a bathochromic shift (a shift to longer wavelengths) compared to the individual, non-linked chromophores. smolecule.com
While the absorption spectra of some related oxazole derivatives are relatively insensitive to solvent polarity, the fluorescence emission spectra often show significant solvatochromic effects, where the emission wavelength changes with the polarity of the solvent. This behavior is indicative of a substantial increase in the dipole moment upon excitation to the singlet excited state, which suggests the formation of an intramolecular charge-transfer (ICT) excited state. Derivatives of 2-(4-aminophenyl)oxazole are known to exhibit fluorescence emission in the blue-green region of the spectrum, often with a large Stokes shift (the difference between the absorption and emission maxima).
Theoretical Basis of Spectroscopic Signatures
The spectroscopic characterization of 2-(4-Aminophenyl)oxazole and its derivatives relies on the fundamental principles of how molecules interact with electromagnetic radiation. Each spectroscopic technique probes different aspects of the molecule's quantum mechanical properties, providing a unique signature that arises from its specific electronic and structural arrangement. The interpretation of these signatures is grounded in well-established theoretical models that correlate spectral features with molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The theoretical foundation of NMR spectroscopy lies in the quantum mechanical property of nuclear spin. Atomic nuclei with non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field (B₀), these nuclear spins can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus.
This local environment is described by the concept of "shielding." The electrons circulating around a nucleus generate a small, secondary magnetic field that opposes the external field. The effective magnetic field experienced by the nucleus is therefore B_eff = B₀(1 - σ), where σ is the shielding constant. Variations in electron density from one part of the molecule to another cause different nuclei to experience slightly different effective magnetic fields and thus resonate at different frequencies. These differences in resonance frequencies, known as chemical shifts (δ), are the cornerstone of NMR-based structural elucidation.
Quantum-chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become indispensable for predicting NMR spectra from first principles. researchgate.netnih.govsemanticscholar.org These methods solve the Schrödinger equation to determine the shielding constants for each nucleus in a molecule, allowing for the theoretical calculation of chemical shifts. researchgate.netmdpi.com For 2-(4-aminophenyl)oxazole derivatives, these calculations can predict how substituents on the phenyl or oxazole rings will influence the electron density and, consequently, the chemical shifts of nearby protons and carbons. For instance, electron-releasing groups cause upfield shifts (to lower δ values), while electron-withdrawing groups induce downfield shifts (to higher δ values). ipb.pt
Table 1: Theoretical ¹H and ¹³C NMR Chemical Shift Assignments for 2-(4-Aminophenyl)oxazole Core Structure
| Atom | Type | Expected Chemical Shift (δ, ppm) | Theoretical Rationale |
|---|---|---|---|
| Aromatic Protons | ¹H | 6.5 - 8.0 | Deshielded due to the ring current effect of the π-electron system. The protons ortho and meta to the amino group will have distinct shifts due to its electron-donating nature. |
| Oxazole Protons | ¹H | 7.0 - 8.5 | Located in a π-deficient heterocyclic ring, leading to deshielding. The exact position depends on the substituent pattern. |
| Amine Protons | ¹H | 3.5 - 5.0 | Broad signal; chemical shift is variable and depends on solvent, concentration, and temperature due to hydrogen bonding. |
| Aromatic Carbons | ¹³C | 110 - 155 | The C-NH₂ and C-oxazole carbons are significantly affected by the heteroatoms. Other carbons resonate in the typical aromatic region. |
| Oxazole Carbons | ¹³C | 120 - 160 | The carbon atom C2, positioned between two heteroatoms (N and O), is typically the most deshielded. |
Infrared (IR) Spectroscopy
The theoretical basis of IR spectroscopy is that chemical bonds are not rigid; they vibrate at specific, quantized frequencies. These vibrational frequencies (stretching, bending, scissoring, etc.) are determined by the masses of the bonded atoms and the strength of the bond between them, a relationship modeled by Hooke's Law. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural modes of vibration, causing a transition from a lower to a higher vibrational state.
For a complex molecule like 2-(4-Aminophenyl)oxazole, the IR spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode. The presence of characteristic functional groups gives rise to predictable and identifiable peaks. libretexts.org
N-H Vibrations: The primary amine group (-NH₂) exhibits two distinct stretching vibrations: a symmetric stretch and an asymmetric stretch, which typically appear in the 3300-3500 cm⁻¹ region. smolecule.com
C-H Vibrations: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches (if present in derivatives) appear just below 3000 cm⁻¹.
C=N and C=C Vibrations: The double bonds within the oxazole and phenyl rings give rise to stretching vibrations in the 1500-1690 cm⁻¹ region. smolecule.com The C=N stretch of the oxazole ring is a particularly useful diagnostic peak. smolecule.com
Theoretical calculations based on density functional theory (DFT) can be used to compute the vibrational frequencies of a molecule. nih.gov These calculated frequencies, when compared with the experimental IR spectrum, provide a powerful tool for confirming the molecular structure and assigning specific absorption bands to their corresponding vibrational modes. nih.gov
Table 2: Theoretical IR Absorption Frequencies for Key Functional Groups in 2-(4-Aminophenyl)oxazole
| Vibrational Mode | Functional Group | Theoretical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3390 - 3593 smolecule.com |
| C-H Aromatic Stretch | Phenyl Ring | 3000 - 3100 |
| C=N Stretch | Oxazole Ring | 1650 - 1691 smolecule.com |
| C=C Aromatic Stretch | Phenyl Ring | 1450 - 1600 |
| C-N Stretch | Aryl-Amine | 1250 - 1350 |
| C-O-C Asymmetric Stretch | Oxazole Ring | 1020 - 1225 |
UV-Visible Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule. Its theoretical basis is that molecules possess a set of quantized electronic energy levels. The absorption of a photon of UV or visible light promotes an electron from a lower-energy occupied molecular orbital (like a π or n orbital) to a higher-energy unoccupied molecular orbital (like a π* orbital). The energy difference (ΔE) between these orbitals dictates the wavelength (λ) of light absorbed, according to the Planck-Einstein relation: ΔE = hc/λ.
The key to the UV-Vis signature of 2-(4-Aminophenyl)oxazole is its extended conjugated π-electron system, which spans both the phenyl ring and the oxazole ring. smolecule.com In such conjugated systems, the π and π* orbitals are closer in energy compared to non-conjugated systems. This smaller energy gap means that less energy (i.e., light of a longer wavelength) is required to induce a π → π* transition. This phenomenon results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. smolecule.com The absorption for this type of system typically falls in the 355-495 nm range. smolecule.comglobalresearchonline.net The amino group, acting as an auxochrome, can further modify the absorption spectrum through its non-bonding electrons (n → π* transitions) and its ability to donate electron density into the aromatic system.
Table 3: Theoretical Electronic Transitions for 2-(4-Aminophenyl)oxazole
| Transition Type | Orbitals Involved | Typical Wavelength Range (nm) | Theoretical Rationale |
|---|---|---|---|
| π → π* | π (HOMO) → π* (LUMO) | 355 - 495 smolecule.comglobalresearchonline.net | High-intensity absorption due to the extended conjugation between the phenyl and oxazole rings. |
| n → π* | n (Amine N, Oxazole N/O) → π* (LUMO) | Variable, often longer λ | Lower intensity absorption involving the promotion of a non-bonding electron to an anti-bonding π orbital. |
Mass Spectrometry (MS)
The theoretical principle of mass spectrometry involves the ionization of a molecule into a charged species (typically a radical cation, M⁺•), followed by the separation of these ions based on their mass-to-charge ratio (m/z). The initial ion, known as the molecular ion, provides the molecular weight of the compound. For the free base form of 2-(4-Aminophenyl)oxazole, the molecular ion peak would appear at an m/z of 160. smolecule.com
Following ionization, the molecular ion often contains excess energy, leading it to fragment in predictable ways. The fragmentation patterns are governed by the relative stabilities of the resulting carbocations and neutral radicals. The analysis of these fragment ions provides a molecular fingerprint that is invaluable for structural elucidation. Common fragmentation pathways for this class of compounds include α-cleavage and the loss of small, stable neutral molecules. smolecule.com For aromatic amines, a strong molecular ion peak is typical, often accompanied by the loss of a hydrogen radical (M-1). smolecule.com
Table 4: Theoretically Predicted Fragments in Mass Spectrometry of 2-(4-Aminophenyl)oxazole (Free Base)
| Fragment | Proposed Structure | Expected m/z | Theoretical Origin |
|---|---|---|---|
| [M]⁺• | Molecular Ion | 160 | Ionization of the parent molecule. smolecule.com |
| [M-H]⁺ | Loss of H radical | 159 | Common fragmentation for aromatic amines. smolecule.com |
| [M-CO]⁺• | Loss of Carbon Monoxide | 132 | Fragmentation of the oxazole ring. |
| [M-HCN]⁺• | Loss of Hydrogen Cyanide | 133 | Fragmentation of the oxazole ring. |
| [C₆H₆N]⁺ | Aminophenyl cation | 92 | Cleavage of the bond between the phenyl and oxazole rings. |
Computational and Theoretical Investigations of 2 4 Aminophenyl Oxazole, Hcl
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By employing functionals such as B3LYP with appropriate basis sets like 6-311G++(d,p), researchers can predict a variety of molecular characteristics with a high degree of accuracy.
The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally signifies higher reactivity.
For oxazole (B20620) derivatives, DFT calculations have been employed to determine these frontier molecular orbital energies. For instance, a study on an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, a related oxazole derivative, calculated the HOMO and LUMO energies to be -5.6518 eV and -0.8083 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.8435 eV. irjweb.com This relatively large energy gap suggests that the molecule is chemically stable. Similar calculations for other substituted oxazole derivatives have shown how different functional groups can influence the HOMO and LUMO energies and, consequently, the reactivity of the molecule.
Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative Oxazole Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -5.6518 eV |
| LUMO Energy | -0.8083 eV |
| Energy Gap (ΔE) | 4.8435 eV |
| Ionization Potential | 5.6518 eV |
| Electron Affinity | 0.8083 eV |
| Chemical Hardness (η) | 2.42175 |
| Chemical Potential (μ) | -3.23005 eV |
| Electrophilicity Index (ω) | 2.1587 eV |
Data is for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, a representative oxazole derivative, calculated using DFT (B3LYP/6-311G++(d,p)). irjweb.com
Theoretical geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For 2-(4-Aminophenyl)oxazole, hcl, the optimized geometry would reveal the planarity of the phenyl and oxazole rings and the orientation of the amino group.
Table 2: Selected Optimized Geometrical Parameters for a Representative Oxazole Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| O12-C13 | 1.37 |
| C13-C14 | 1.36 |
| C14-N15 | 1.39 |
| N15-C16 | 1.31 |
| C16-O12 | 1.37 |
| O12-C13-C14 | 107.4 |
| C13-C14-N15 | 106.9 |
| C14-N15-C16 | 104.5 |
| N15-C16-O12 | 114.1 |
Data is for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, calculated using DFT (B3LYP/6-31G(d,p)). irjweb.com
DFT calculations can also be used to simulate vibrational and optical spectra. Theoretical vibrational analysis provides the frequencies and intensities of the fundamental vibrational modes of the molecule. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of the observed spectral bands. For this compound, characteristic IR absorption bands for the oxazole ring C=N stretching are expected in the range of 1650-1691 cm⁻¹, while the primary amine N-H stretching vibrations typically appear between 3390-3593 cm⁻¹. smolecule.com
Time-dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the extended conjugation between the phenyl ring and the oxazole moiety is expected to result in absorption in the UV-visible region.
Mechanistic Studies of Reactions Involving this compound
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into reaction pathways and the roles of catalysts.
Quantum mechanical methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism at a molecular level. The synthesis of 2-aryl-oxazoles can proceed through various routes, and computational analysis can help determine the most energetically favorable pathway. For example, the synthesis of oxazoles can be achieved through the condensation of an α-haloketone with an amide. Quantum mechanical calculations could model the nucleophilic attack, cyclization, and dehydration steps to provide a comprehensive picture of the reaction coordinate.
Molecular Dynamics (MD) Simulations of Interactions
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the behavior of molecules over time, providing insights into dynamic processes such as interactions with solvents or surfaces. dovepress.comnih.gov These simulations calculate the trajectories of atoms and molecules by iteratively solving Newton's equations of motion, offering a detailed view of molecular interactions at an atomic level.
The solubility and behavior of this compound in aqueous environments are governed by its interactions with water molecules. MD simulations can elucidate the nature of these solute-solvent interactions and the structure of the surrounding water, known as the microhydration shell. The hydrochloride form of the compound means the primary amine group is protonated (-NH3+), significantly enhancing its hydrophilic character and its ability to form strong hydrogen bonds with water. smolecule.com
Key interactions predicted by computational models include:
Hydrogen Bonding: The protonated amine group (-NH3+) acts as a strong hydrogen bond donor. The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors.
Pi-Hydrogen Interactions: The aromatic phenyl ring can interact with the hydrogen atoms of water molecules.
MD simulations can quantify these interactions by calculating parameters such as the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a solute atom. dovepress.com For instance, a sharp peak in the RDF for the distance between the amine hydrogens and water oxygens would confirm strong, well-defined hydrogen bonding.
| Functional Group of Solute | Potential Interaction Type | Interacting Solvent Species (Water) |
|---|---|---|
| Protonated Amine (-NH3+) | Strong Hydrogen Bond Donor | Oxygen Atom |
| Oxazole Nitrogen | Hydrogen Bond Acceptor | Hydrogen Atom |
| Oxazole Oxygen | Hydrogen Bond Acceptor | Hydrogen Atom |
| Phenyl Ring | Pi-Hydrogen Interaction | Hydrogen Atom |
MD simulations are also employed to study how molecules adsorb onto surfaces, a process critical in fields like materials science and corrosion inhibition. researchgate.net For this compound, its structural features suggest a strong potential for adsorption onto metal surfaces. The adsorption process is often driven by the interaction of electron-rich centers in the molecule with the surface. researchgate.netresearchgate.net
Computational studies on similar heterocyclic compounds, such as oxadiazole and benzimidazole derivatives, show that adsorption on metal surfaces (like steel or aluminum) in acidic media occurs through several mechanisms: researchgate.netresearchgate.netresearchgate.net
Chemisorption: The nitrogen and oxygen heteroatoms in the oxazole ring and the nitrogen of the amine group possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, forming coordinate bonds.
Physisorption: In its protonated form, the molecule can be electrostatically attracted to a negatively charged metal surface (in the presence of adsorbed chloride ions from the HCl medium).
Pi-Electron Interactions: The delocalized π-electrons of the phenyl and oxazole rings can interact with the metal surface, contributing to the stability of the adsorbed layer. researchgate.net
MD simulations can model the orientation of the molecule on the surface, with a flat-lying orientation often being favored to maximize the interaction of the aromatic rings and heteroatoms with the surface. The binding or interaction energy between the molecule and the surface can be calculated to quantify the strength of adsorption. nih.gov
| Molecular Feature | Role in Adsorption | Type of Interaction |
|---|---|---|
| Nitrogen and Oxygen Heteroatoms | Electron donation to metal d-orbitals | Chemisorption (Coordinate Bonds) |
| Aromatic Phenyl and Oxazole Rings | Interaction of π-electrons with surface | Chemisorption/Physisorption |
| Protonated Molecule (Cation) | Electrostatic attraction to charged surface | Physisorption |
Quantum Chemical Descriptors and Reactivity Predictions
Key quantum chemical descriptors include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency for electron donation, suggesting susceptibility to electrophilic attack. researchgate.net
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. A lower E_LUMO value signifies a greater affinity for accepting electrons. researchgate.net
Energy Gap (ΔE = E_LUMO - E_HOMO): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller energy gap implies lower stability and higher chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, the most negative potential is expected to be located around the oxazole heteroatoms, making them likely sites for protonation or interaction with electrophiles. dnu.dp.ua
DFT calculations on analogous structures like 2-substituted benzothiazoles and benzimidazoles have shown that the distribution of these frontier molecular orbitals (HOMO and LUMO) is typically spread across the conjugated π-system of the molecule. researchgate.netmdpi.com
| Quantum Descriptor | Significance | Predicted Characteristic for this compound |
|---|---|---|
| E_HOMO | Electron donating ability | High value, indicating good electron-donating capability from the π-system. |
| E_LUMO | Electron accepting ability | Low value, indicating the ability to accept electrons. |
| Energy Gap (ΔE) | Chemical reactivity and stability | A relatively small gap suggests high reactivity. |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites | Negative potential on oxazole ring; positive potential on protonated amine. |
Role of 2 4 Aminophenyl Oxazole, Hcl As a Synthetic Building Block
Precursor in Complex Organic Molecule Synthesis
The presence of a nucleophilic amino group and an aromatic oxazole (B20620) ring makes 2-(4-aminophenyl)oxazole, hcl an ideal candidate for elaboration into more complex and potentially bioactive molecules. The amino group can readily undergo a variety of chemical reactions, including acylation, alkylation, and diazotization, which allows for the introduction of diverse functional groups and the extension of the molecular structure.
| Reaction Type | Reagent | Product Type | Potential Applications |
| Acylation | Acid chlorides, Anhydrides | Amides | Pharmaceuticals, Polymers |
| Alkylation | Alkyl halides | Secondary/Tertiary Amines | Agrochemicals, Dyes |
| Diazotization | Nitrous acid | Diazo compounds | Azo dyes, Cross-linking agents |
| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff bases) | Catalysts, Bioconjugates |
Detailed research has demonstrated the utility of the amino functionality in similar heterocyclic systems for the construction of compounds with significant biological activity. For instance, the related compound, 2-(4-aminophenyl)benzothiazole, has been used as a pharmacophoric group to synthesize a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives. These derivatives, bearing various heterocyclic rings attached via the amino group, have shown considerable anticancer activity against a range of human tumor cell lines nih.gov. This highlights the potential of the amino group of this compound to serve as a key attachment point for building complex, biologically active molecules.
Scaffold for Novel Heterocyclic Systems
Beyond its role as a precursor, the 2-(4-aminophenyl)oxazole moiety can act as a fundamental scaffold upon which new heterocyclic rings can be constructed. This approach leverages the existing ring system to create more elaborate and rigid molecular architectures.
Synthesis of Fused Oxazole Systems
The oxazole ring itself can participate in cycloaddition reactions or be functionalized to enable the fusion of additional rings. While specific examples starting from 2-(4-aminophenyl)oxazole are not extensively documented in readily available literature, general methodologies for the synthesis of fused oxazole systems are well-established. For example, modern synthetic methods for preparing oxazolo[5,4-d]pyrimidines often involve either the cyclization of pyrimidine (B1678525) derivatives to form the fused oxazole ring or the condensation of oxazole derivatives to build the fused pyrimidine ring osi.lvibb.waw.pl. These strategies could potentially be adapted to 2-(4-aminophenyl)oxazole derivatives, where the amino group is first modified to introduce the necessary functionality for a subsequent ring-closing reaction.
Furthermore, intramolecular cyclization reactions are a powerful tool for creating fused systems. For instance, oxidative cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been shown to be an efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles, which are precursors to antimycobacterial compounds nih.gov. This demonstrates the principle of utilizing an aminophenyl group to direct the formation of a new fused ring.
Incorporation into Multicyclic Architectures
The rigid structure of the 2-(4-aminophenyl)oxazole unit makes it an attractive component for incorporation into larger, multicyclic systems. The synthesis of such compounds often involves a stepwise approach where the aminophenyl oxazole core is first functionalized and then subjected to cyclization reactions to build additional rings.
Non Clinical Biological Activity and Mechanistic Insights
Enzyme Inhibition Studies (In Vitro)
The ability of oxazole (B20620) and related oxadiazole scaffolds to interact with and inhibit various enzymes has been a significant area of research. These studies provide insights into potential therapeutic applications by elucidating the molecular mechanisms of action.
Derivatives of 1,3,4-oxadiazole (B1194373) have been investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease frontiersin.orgbohrium.com.
In one study, a series of coumarin-oxadiazole hybrids were synthesized and evaluated for their cholinesterase inhibitory activity. Compound 11a emerged as a notable inhibitor of AChE with an IC50 value of 6.07 ± 0.23 μM. frontiersin.org Even more potent inhibition was observed against BuChE, with compound 11e exhibiting an IC50 value of 0.15 ± 0.09 μM. frontiersin.org Similarly, another series of 1,3,4-oxadiazole-2-thiol (B52307) derivatives showed inhibitory activity against both enzymes, with IC50 values for the most active compounds ranging from 11.73 ± 0.49 to 27.36 ± 0.29 μM for AChE and 21.83 ± 0.39 to 39.43 ± 0.44 μM for BuChE nih.gov.
A separate investigation of synthetic oxadiazole derivatives identified compounds with promising AChE inhibition, with IC50 values ranging from 41.87 ± 0.67 to 1580.25 ± 0.7 μM acs.org. The research highlights that the oxadiazole scaffold can serve as a template for developing potent cholinesterase inhibitors bohrium.comacs.orgresearchgate.net.
| Compound Series | Enzyme | Most Active Compound | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| Coumarinyl Oxadiazoles | AChE | 11a | 6.07 ± 0.23 | frontiersin.org |
| Coumarinyl Oxadiazoles | BuChE | 11e | 0.15 ± 0.09 | frontiersin.org |
| 1,3,4-Oxadiazole-2-thiol Derivatives | AChE | Compound 6q | 11.73 ± 0.49 | nih.gov |
| 1,3,4-Oxadiazole-2-thiol Derivatives | BuChE | Compound 6q | 21.83 ± 0.39 | nih.gov |
| Synthetic Oxadiazole Derivatives | AChE | Compound 16 | 41.87 ± 0.67 | acs.org |
Monoamine oxidase-B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) in the brain. Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease nih.govmdpi.com. Numerous studies have demonstrated that oxadiazole derivatives are potent and specific MAO-B inhibitors nih.govresearchgate.net.
A series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides were found to be potent and specific MAO-B inhibitors, with the most potent compound exhibiting an IC50 value in the nanomolar range at 0.0027 µM nih.gov. Another study on 1,2,4-oxadiazin-5(6H)-one derivatives also identified potent MAO-B inhibitors, with IC50 values as low as 0.371 µM for compound 7c nih.gov. These findings underscore the potential of the oxadiazole scaffold in the design of MAO-B inhibitors for neurodegenerative disorders nih.gov. The specificity for MAO-B over the MAO-A isoform is a desirable characteristic to minimize side effects mdpi.comresearchgate.net.
Beyond cholinesterases and MAO-B, oxazole and oxadiazole derivatives have been shown to inhibit other enzymes. For instance, certain 1,3,4-oxadiazole derivatives have been investigated as direct inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer nih.gov. Molecular docking studies suggested that a specific derivative, compound 5e , had the highest binding energy with the SH2 domain of STAT3 nih.gov. Additionally, oxazolone (B7731731) derivatives, a related class of compounds, have been reported to selectively inhibit COX-1/2 and tyrosinase activity rsc.org. The broad inhibitory capacity of these heterocyclic structures highlights their versatility as scaffolds in medicinal chemistry nih.govnih.gov.
Antioxidant Activity Assessment (In Vitro)
The ability of a compound to counteract oxidative stress is a crucial aspect of its biological profile. Several studies have evaluated the in vitro antioxidant potential of 1,3,4-oxadiazole derivatives using various assays.
One study investigated a series of 1,3,4-oxadiazole derivatives for their radical scavenging properties against 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide, hydrogen peroxide, and superoxide (B77818) anion radicals nih.gov. Compound 5e from this series displayed high antioxidant activities, in some cases greater than the standard antioxidant L-ascorbic acid nih.gov. Another study of novel 1,3,4-oxadiazole-2-thione derivatives also screened for antioxidant activity using DPPH, nitric oxide, and hydrogen peroxide scavenging assays jipbs.com. The compound 5c was identified as having the most significant in vitro antioxidant activity in all three methods jipbs.com.
Further research on a different series of 1,3,4-oxadiazole derivatives (4a-4k) showed significant free radical scavenging activity, ranging from 36% to 82% in the DPPH assay, compared to 89% for the ascorbic acid standard humanjournals.com. The most potent antioxidant efficacy of 82% was exhibited by compound 4f , which has a 4-hydroxy phenyl substituent humanjournals.com. Compound 4d , with a 4-aminophenyl group, also showed substantial antioxidant property at 68.6% humanjournals.com.
| Compound Series | Most Active Compound | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole-2-thione Derivatives | Ec | IC50 | 26.7 µg/ml | jipbs.com |
| 1,3,4-Oxadiazole Derivatives (4a-4k) | 4f (4-hydroxy phenyl) | % Scavenging | 82% | humanjournals.com |
| 1,3,4-Oxadiazole Derivatives (4a-4k) | 4d (4-amino phenyl) | % Scavenging | 68.6% | humanjournals.com |
| Flurbiprofen-based Oxadiazoles | Ox-6f | % Inhibition at 100 µg/mL | 80.23% | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity researchgate.netnih.gov. For oxazole and oxadiazole derivatives, SAR studies have been crucial in identifying key structural features that govern their enzyme inhibitory and antioxidant effects rsc.orgrsc.orgnih.gov.
The nature and position of substituents on the core oxazole or oxadiazole ring system play a pivotal role in determining the biological potency and selectivity nih.govresearchgate.net.
For cholinesterase inhibition , the SAR of coumarinyl thiazole (B1198619) derivatives revealed that an electron-donating amine group at the meta-position of the aryl ring led to strong AChE inhibitory potential frontiersin.org. In another series of 1,3,4-oxadiazole-2-thiol derivatives, it was determined that the substitution on the aromatic moiety had a more profound effect on both AChE and BuChE inhibition compared to aliphatic substitutions nih.gov.
In the context of MAO-B inhibition , SAR analysis of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides showed that the position of the benzenesulfonamide (B165840) group was critical; 4-benzenesulfonamides were significantly more potent MAO-B inhibitors than the corresponding 3-benzenesulfonamides nih.gov.
Regarding antioxidant activity , the presence of strong electron-donating groups, such as an amino (-NH2) group at the para-position of a phenyl ring, was associated with prominent radical scavenging activity due to inductive (+I) and mesomeric (+M) effects nih.gov. Similarly, the presence of a phenolic hydroxy group was also shown to confer potent antioxidant efficacy humanjournals.com. The substitution pattern is a key determinant of the biological activities of oxazole and its related heterocyclic derivatives nih.govnih.gov. A hydrogen bond donor at the 4-position of a phenyl ring attached to the oxadiazole core has been noted as generally beneficial for antibacterial activity against S. aureus nih.gov.
Pharmacophore Identification and Analysis
The identification of a pharmacophore, the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect, is a critical step in understanding the mechanistic basis of a compound's activity and in designing new, more potent analogues. For 2-(4-Aminophenyl)oxazole, while a definitive, experimentally derived pharmacophore model for a specific target is not extensively documented in publicly available literature, a putative pharmacophore can be constructed based on its structural motifs and by drawing parallels with computational and structure-activity relationship (SAR) studies of analogous compounds.
The key structural components of 2-(4-Aminophenyl)oxazole that are likely to contribute to its pharmacophoric profile include the 4-aminophenyl ring, the central oxazole ring, and the spatial relationship between them. These features can participate in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids.
Key Pharmacophoric Features:
Based on the analysis of its chemical structure and data from related molecules, the principal pharmacophoric features of 2-(4-Aminophenyl)oxazole can be defined as follows:
Hydrogen Bond Donor (HBD): The primary amine (-NH2) group on the phenyl ring is a strong hydrogen bond donor. This feature is crucial for forming directional interactions with hydrogen bond acceptor groups (e.g., carbonyl oxygen, nitrogen atoms) in the active site of a biological target.
Aromatic Ring (AR): The 4-aminophenyl group serves as an aromatic feature. This can engage in π-π stacking, cation-π, or hydrophobic interactions with complementary aromatic or hydrophobic residues of a target protein.
Hydrogen Bond Acceptor (HBA): The nitrogen atom within the oxazole ring is a potential hydrogen bond acceptor. It can interact with hydrogen bond donor groups (e.g., hydroxyl, amine protons) in a binding pocket. The oxygen atom of the oxazole ring is a weaker hydrogen bond acceptor.
Hydrophobic/Aromatic Feature: The oxazole ring itself, being a heterocyclic aromatic system, also contributes to the hydrophobic and aromatic character of the molecule, potentially participating in hydrophobic interactions.
Table 1: Postulated Pharmacophoric Features of 2-(4-Aminophenyl)oxazole
| Feature Type | Structural Moiety | Potential Interactions |
|---|---|---|
| Hydrogen Bond Donor | 4-Amino group (-NH2) | Interaction with acceptor groups (e.g., C=O, N) |
| Aromatic Ring | Phenyl ring | π-π stacking, cation-π, hydrophobic interactions |
| Hydrogen Bond Acceptor | Oxazole Nitrogen | Interaction with donor groups (e.g., -OH, -NH) |
Mechanistic Insights from Analogues:
Studies on structurally related aminophenyl-heterocycle compounds have provided valuable insights into the mechanistic importance of these pharmacophoric features. For instance, in the context of kinase inhibition, a common area of investigation for such scaffolds, the aminophenyl moiety often plays a pivotal role in anchoring the inhibitor to the hinge region of the kinase domain through hydrogen bonding.
A review of oxazole derivatives in anticancer research highlights that the oxazole ring can act as a rigid scaffold to properly orient other functional groups for optimal target interaction. nih.gov Furthermore, many oxazole-containing compounds have demonstrated potent anticancer activities by targeting various biological entities such as protein kinases, DNA, and microtubules. nih.gov
Molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on similar classes of compounds have further elucidated the importance of these features. For example, a study on 2-(4-aminophenyl)benzothiazole derivatives, which are structurally analogous to 2-(4-aminophenyl)oxazole, has underscored the significance of the aminophenyl group for their antitumor activity. ekb.eg
Table 2: Summary of Findings from Studies on Analogous Compounds
| Compound Class | Biological Activity | Key Pharmacophoric Insights |
|---|---|---|
| 2-(4-Aminophenyl)benzothiazoles | Anticancer | The 4-amino group is critical for activity; metabolic activation can occur at this site. ekb.eg |
| Oxazole-containing Kinase Inhibitors | Kinase Inhibition | The heterocyclic core acts as a scaffold; specific hydrogen bonding patterns are crucial for binding to the kinase hinge region. mdpi.com |
Applications in Materials Science Research
Organic Electronic Materials
The 2-(4-Aminophenyl)oxazole structure is a promising building block for organic electronic materials due to its inherent electronic and thermal properties. The oxazole (B20620) ring, a five-membered heterocycle, is known for its high thermal stability, with some derivatives demonstrating decomposition temperatures exceeding 300 degrees Celsius. This thermal robustness is a critical attribute for materials used in electronic devices, which often operate at elevated temperatures. The extended π-conjugation between the phenyl and oxazole rings contributes to the molecule's potential for charge transport, a fundamental requirement for semiconductor applications.
The aminophenyl group plays a crucial role in modulating the electronic properties of the molecule. The amino group can be readily functionalized, allowing for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is essential for designing materials with specific charge injection and transport characteristics for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Research into related heterocyclic systems, such as thiazolo[5,4-d]thiazole, has shown that rigid, planar structures with significant intermolecular π–π overlap are beneficial for charge mobility. rsc.org The planarity of the 2-(4-Aminophenyl)oxazole backbone is expected to facilitate such interactions. Furthermore, the oxazole scaffold can act as either an electron donor or acceptor, which allows for the creation of D-π-A structures that facilitate intramolecular charge transfer, a desirable property for nonlinear optical materials and organic semiconductors. nih.gov
While specific studies on polymers derived from 2-(4-Aminophenyl)oxazole, hcl are not widely reported, the synthesis of conjugated polymers incorporating 2,5-connected oxazole in the backbone has been explored. nih.gov These polymers have demonstrated orbital energetics within the semiconducting regime, underscoring the potential of oxazole-based monomers in the development of new organic electronic materials. nih.gov
Optoelectronic Devices
The inherent photophysical properties of 2-(4-Aminophenyl)oxazole and its derivatives make them attractive candidates for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The extended conjugation in the molecule leads to absorption of ultraviolet-visible light, typically in the range of 355-495 nanometers for oxazole-containing aromatic systems. smolecule.com This absorption is a prerequisite for any light-emitting application.
The fluorescence of oxazole derivatives is a key feature for their use in OLEDs. The emission color and efficiency can be tuned by modifying the chemical structure. For instance, the introduction of different substituent groups on the phenyl ring can alter the energy gap and, consequently, the wavelength of the emitted light. The donor-acceptor nature of 2-(4-Aminophenyl)oxazole is particularly advantageous, as such structures are known to exhibit efficient charge recombination, leading to high electroluminescence quantum efficiencies.
Studies on related 2-(2′-hydroxyphenyl)oxazole derivatives have demonstrated their potential in high-performance OLEDs. These compounds can exhibit excited-state intramolecular proton transfer (ESIPT), leading to dual emission and the potential for creating white-light-emitting devices from a single molecule. While 2-(4-Aminophenyl)oxazole does not possess the hydroxyl group necessary for ESIPT, this research highlights the versatility of the 2-phenyloxazole (B1349099) core in designing efficient light-emitting materials.
The fabrication of optoelectronic devices involves the deposition of thin films of the active material. researchgate.netrsc.orggoogle.combohrium.com The thermal stability of oxazole derivatives is a significant advantage in this context, as it allows for vacuum deposition methods that require heating of the material. The ability to form stable, uniform thin films is crucial for the performance and longevity of optoelectronic devices.
Sensors and Conductive Polymers
The 2-(4-Aminophenyl)oxazole molecule possesses functional groups that could be exploited in the design of chemical sensors and conductive polymers. The primary amine group on the phenyl ring is a potential site for polymerization or for grafting onto other polymer backbones. The incorporation of this moiety into a polymer chain could lead to materials with interesting electronic and sensory properties.
Conducting polymers, such as polypyrrole and polyaniline, are known for their ability to change their conductivity in response to external stimuli, making them suitable for sensor applications. nih.govmdpi.commdpi.com While direct polymerization of this compound into a conductive polymer has not been extensively reported, its structural similarity to aniline (B41778) suggests that it could be a candidate for copolymerization with other monomers to create new functional polymers. The oxazole ring could impart specific recognition capabilities or enhance the stability of the resulting polymer.
The amino group can also serve as a recognition site for specific analytes. For example, it could be functionalized to create a receptor for a target molecule. Upon binding of the analyte, a change in the electronic or photophysical properties of the molecule could be detected, forming the basis of a chemical sensor. Research on 2-(2′-aminophenyl)benzothiazole derivatives has shown their utility in sensing cations and anions through various binding modes. nih.gov This suggests that the aminophenyl-heterocycle motif is a promising platform for sensor development.
Luminescent Properties of Derivatives
The luminescent properties of 2-(4-Aminophenyl)oxazole can be significantly enhanced and tuned through the synthesis of its derivatives. The core structure exhibits fluorescence, and by strategically adding different functional groups, the emission wavelength, quantum yield, and Stokes shift can be modified.
The donor-acceptor character of the molecule is central to its luminescence. The aminophenyl group acts as an electron donor, while the oxazole ring can act as an electron acceptor. This intramolecular charge transfer (ICT) character in the excited state is often associated with strong fluorescence and solvatochromism, where the emission color changes with the polarity of the solvent.
Research on various oxazole derivatives has demonstrated the wide range of achievable luminescent properties. For example, the synthesis of donor-acceptor molecules based on isoxazolones has led to compounds with aggregation-induced emission (AIE) properties. rsc.org Donor-acceptor-donor fluorene (B118485) derivatives have been synthesized for two-photon fluorescence imaging. nih.gov These studies showcase the potential for designing highly fluorescent probes based on the donor-acceptor principle.
The introduction of π-conjugated spacers at the 2 or 5 position of a 2,5-disubstituted aryloxazole has been shown to produce fluorescent dyes with emissions spanning the visible spectrum up to 700 nm, along with significant Stokes shifts. The photophysical properties of such derivatives are summarized in the table below, illustrating the impact of structural modifications on the absorption and emission characteristics.
| Compound | Substitution Pattern | Max Absorption (nm) | Max Emission (nm) | Quantum Yield (%) |
|---|---|---|---|---|
| Derivative A | Electron-donating group at para-position of phenyl ring | 380 | 450 | 65 |
| Derivative B | Electron-withdrawing group at para-position of phenyl ring | 360 | 420 | 40 |
| Derivative C | Extended π-conjugation with a vinyl linker | 410 | 520 | 75 |
| Derivative D | Planar, rigidified structure | 395 | 480 | 85 |
Note: The data in this table is illustrative and based on general trends observed in the literature for substituted 2-aryloxazole derivatives. It is intended to demonstrate the tunability of their photophysical properties.
The development of new synthetic methodologies allows for the creation of a diverse library of 2-(4-Aminophenyl)oxazole derivatives with tailored luminescent properties for specific applications, ranging from bio-imaging to materials for lighting and displays. nih.gov
Concluding Remarks and Future Research Perspectives
Current Challenges in 2-(4-Aminophenyl)oxazole, hcl Chemistry
Despite its promising structure, research and development involving this compound, face several hurdles that need to be addressed to facilitate its broader application.
Synthetic Selectivity and Yield: A primary challenge lies in the selective functionalization of the molecule. The compound possesses two main reactive sites: the nucleophilic primary amino group and the oxazole (B20620) ring, which can undergo various reactions. smolecule.com Devising synthetic strategies that can selectively modify one site without affecting the other is crucial but often complex. For instance, electrophilic substitution reactions intended for the phenyl ring may inadvertently lead to reactions at the nitrogen atom or even affect the stability of the oxazole ring, which can be sensitive to strong acidic or oxidative conditions. pharmaguideline.com
Oxazole Ring Stability: The oxazole ring, while aromatic, is susceptible to cleavage under certain conditions. Nucleophilic attack, particularly at the C2 position, can lead to ring-opening, which limits the reaction conditions that can be employed for derivatization. pharmaguideline.com Similarly, strong reducing agents or certain oxidizing agents can compromise the integrity of the heterocyclic ring. pharmaguideline.com This inherent reactivity profile necessitates careful selection of reagents and reaction pathways to preserve the core scaffold during multi-step syntheses.
Pharmacokinetic Properties: For medicinal chemistry applications, a significant challenge is the development of derivatives with favorable ADME (absorption, distribution, metabolism, and excretion) properties. Many newly synthesized compounds, despite showing excellent in vitro activity, fail in later stages of drug development due to poor pharmacokinetics or unforeseen toxicity. nih.gov Tailoring the lipophilicity, solubility, and metabolic stability of 2-(4-Aminophenyl)oxazole derivatives is a critical and non-trivial task that requires extensive iterative design and testing. The hydrochloride salt form enhances water solubility, but further modifications are often needed to balance properties for optimal biological performance. smolecule.com
| Challenge | Description | Potential Mitigation Strategies |
| Synthetic Selectivity | Difficulty in selectively modifying the amino group versus the aromatic/heterocyclic rings. | Use of protecting group chemistry; development of regioselective catalytic methods. |
| Ring Instability | The oxazole ring can be prone to cleavage under harsh acidic, basic, or redox conditions. pharmaguideline.com | Employment of mild reaction conditions; catalyst optimization to avoid side reactions. |
| Pharmacokinetic Profile | Achieving a balance of solubility, permeability, and metabolic stability for drug candidates. nih.gov | Introduction of specific functional groups (e.g., fluorine, morpholine); prodrug strategies. |
| Limited Specific Data | A general lack of extensive published research focused specifically on this molecule hinders targeted development. | Increased fundamental research into its reactivity, properties, and biological activity profile. |
Emerging Research Avenues and Potential Innovations
The structural attributes of this compound, open up several exciting avenues for future research and innovation. Its role as a versatile building block is central to these emerging applications.
Medicinal Chemistry and Drug Discovery: The oxazole nucleus is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. pharmaguideline.comnih.gov The 2-(4-aminophenyl) moiety is also a key structural alert in many biologically active molecules, such as certain kinase inhibitors. nih.gov Consequently, this compound is an excellent starting point for generating libraries of novel drug candidates. Emerging research could focus on its derivatives as inhibitors of novel targets like STAT3 or G-quadruplexes in cancer therapy or as potential phosphodiesterase (PDE4) inhibitors for inflammatory diseases. nih.govnih.gov
Material Science and Organic Electronics: The conjugated system formed by the phenyl ring and the oxazole moiety suggests potential applications in material science. smolecule.com Molecules with such aromatic and heterocyclic structures are often investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. Future research could explore the synthesis of polymers or oligomers incorporating the 2-(4-Aminophenyl)oxazole unit to develop new materials with tailored optoelectronic properties.
Biochemical Probes and Diagnostics: The inherent fluorescence of many oxazole-containing compounds makes them suitable for use as chemical probes for bioimaging and diagnostics. nih.gov Derivatives of 2-(4-Aminophenyl)oxazole could be designed to selectively bind to specific biomolecules (e.g., proteins or nucleic acids), with changes in their fluorescent properties upon binding allowing for detection and quantification. This could lead to the development of new tools for studying biological processes or for diagnostic assays.
Rational Design Strategies for Novel Derivatives
To harness the full potential of the this compound, scaffold, rational design strategies are paramount. These approaches leverage an understanding of structure-activity relationships (SAR) and modern computational tools to create derivatives with enhanced properties. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the core structure is essential. Key strategies include:
Derivatization of the Amino Group: The primary amine is a prime handle for modification. Acylation to form amides, sulfonamides, or ureas can introduce a variety of substituents that can interact with biological targets and modulate the molecule's physicochemical properties. nih.gov
Substitution on the Phenyl Ring: Introducing substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) onto the phenyl ring can profoundly influence the electronic properties of the entire molecule, affecting its binding affinity, reactivity, and metabolic stability.
Bioisosteric Replacement: Replacing the oxazole ring with other five-membered heterocycles like thiazole (B1198619), imidazole (B134444), or oxadiazole could lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles while maintaining key binding interactions. mdpi.com
Computational and Molecular Modeling: In silico techniques are invaluable for accelerating the design process. Molecular docking can be used to predict how derivatives of 2-(4-Aminophenyl)oxazole might bind to the active site of a target protein, providing insights to guide synthetic efforts. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed as more analogs are synthesized and tested, allowing for the prediction of activity for new, unsynthesized compounds.
Fragment-Based and Scaffold Hopping Approaches: The 2-(4-Aminophenyl)oxazole core can be used as a central fragment to which other chemical moieties with known biological activities are attached. Alternatively, in a "scaffold hopping" approach, this core can be used to replace a known active scaffold in an existing drug class, potentially leading to novel intellectual property and improved drug characteristics.
| Design Strategy | Approach | Example Application |
| Amino Group Modification | Acylation with various carboxylic acids or sulfonyl chlorides. | Creating a library of amides/sulfonamides to probe binding pockets in protein kinases. nih.gov |
| Phenyl Ring Substitution | Introduction of electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups. | Fine-tuning the electronic properties for applications in organic electronics or modulating drug-receptor interactions. |
| Bioisosteric Replacement | Replacing the oxazole with a thiazole or 1,2,4-oxadiazole (B8745197) ring. mdpi.com | Improving metabolic stability or altering the hydrogen bonding capacity of a potential drug candidate. |
| Computational Docking | In silico modeling of derivative binding to a target enzyme active site. nih.gov | Prioritizing the synthesis of derivatives with the highest predicted binding affinity for a specific anticancer target. |
By systematically addressing the existing challenges and pursuing these emerging research avenues through rational design, the scientific community can unlock the considerable potential held within the this compound scaffold, paving the way for new discoveries in medicine and materials science.
Q & A
Basic Questions
Q. What established synthetic methods are used to prepare 2-(4-Aminophenyl)oxazole, HCl, and what are their yields and purity considerations?
- Method 1 (Hydrogenation): Reduce 2-(4-nitrophenyl)oxazole using 10% Pd-C in methanol under hydrogen atmosphere, followed by HCl treatment to form the hydrochloride salt. Yield: ~56% after recrystallization (ethanol). Purity is confirmed via TLC (hexane:ethyl acetate 6:4) and elemental analysis (±0.4% error) .
- Method 2 (Fischer Oxazole Synthesis): React cyanohydrin with an aldehyde in anhydrous HCl, forming the oxazole ring. Requires post-synthetic amination and salt formation. Yields vary based on substituents .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should researchers observe?
- UV-Vis: Detect absorption bands (e.g., ~250–300 nm) influenced by the conjugated oxazole-aminophenyl system.
- 1H/13C-NMR: Non-coplanarity of the oxazole and aromatic rings (dihedral angles ~30–50°) reduces conjugation, causing distinct splitting patterns. For example, NH2 protons resonate at δ ~5.0–6.0 ppm .
- IR: Stretching vibrations for C=N (1630–1680 cm⁻¹) and NH2 (3300–3500 cm⁻¹) .
Q. How can researchers purify this compound, and validate its purity?
- Recrystallization: Use ethanol-water mixtures to isolate high-purity crystals.
- Validation: TLC (Rf comparison), melting point analysis (lit. mp 121–123°C for free base; HCl salt may differ), and elemental analysis (%C, H, N within ±0.4% of theoretical) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 2-(4-Aminophenyl)oxazole during nitro precursor hydrogenation?
- Catalyst Loading: Increase Pd-C from 5% to 10% to enhance reduction efficiency.
- Solvent: Test polar aprotic solvents (e.g., DMF) for better nitro group activation.
- Temperature/Time: Extend reaction time (24–48 hrs) at 50°C to ensure complete conversion .
Q. What strategies resolve discrepancies in antimicrobial activity data for 2-(4-Aminophenyl)oxazole derivatives across studies?
- Standardized Assays: Use consistent MIC (Minimum Inhibitory Concentration) protocols (e.g., CLSI guidelines).
- Purity Control: Validate compound purity via HPLC and elemental analysis to exclude impurities affecting bioactivity.
- Structural Confirmation: Compare spectral data (e.g., NMR coupling constants) to rule out isomerism or degradation .
Q. How do electronic effects of substituents influence reactivity at the oxazole C2 position in nucleophilic substitutions?
- Electron-withdrawing groups (e.g., Cl) increase electrophilicity at C2, favoring SNAr (nucleophilic aromatic substitution).
- Example: 2-(Chloromethyl)oxazole reacts with amines via SN2 due to the good leaving group (Cl⁻), enabling functionalization for drug candidates .
Q. What computational methods predict the non-coplanar structure of 2-(4-Aminophenyl)oxazole derivatives, and how do they correlate with NMR data?
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to determine dihedral angles between oxazole and phenyl rings.
- NMR Validation: Experimental 1H-1H coupling constants (e.g., J = 8–10 Hz for adjacent protons) align with calculated torsional angles (~40°), confirming reduced conjugation .
Q. Why do melting points vary for structurally similar 4-aminophenyloxazole derivatives (e.g., 121–123°C vs. 150–151°C)?
- Positional Isomerism: Substituent position (para vs. ortho) alters crystal packing.
- Salt vs. Free Base: HCl salt formation increases mp due to ionic interactions. Confirm via chloride titration or X-ray crystallography .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
